molecular formula C10H12F3N3 B043788 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine CAS No. 118708-88-6

1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine

Cat. No. B043788
CAS RN: 118708-88-6
M. Wt: 231.22 g/mol
InChI Key: GRKRSFCFKGOSNB-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)pyridin-2-yl)piperazine, abbreviated as 1-TFMP, is a heterocyclic compound that has a wide range of applications in scientific research. It is used as a synthetic intermediate in the synthesis of various organic compounds and as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other compounds. 1-TFMP is a versatile compound that can be used in a variety of applications, such as in the synthesis of drugs, agrochemicals, and other compounds.

Scientific Research Applications

  • Piperazinyl glutamate pyridines, including compounds like 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine, have been identified as potent orally bioavailable P2Y12 antagonists, useful for inhibiting platelet aggregation. This is particularly significant for cardiovascular health and treatment of related diseases (Parlow et al., 2010).

  • Certain derivatives of this compound have shown high anticonvulsant activity in various seizure models, making them promising candidates for the treatment of epilepsy and related disorders (Kamiński et al., 2011).

  • A novel compound synthesized from this compound has potential applications in medicinal chemistry due to its unique structural properties (Balaraju et al., 2019).

  • N-(pyridin-4-yl) piperazine-1-carboxamide hydrochloride, derived from this class of compounds, acts as a novel Rho kinase inhibitor, useful for treating central nervous system disorders (Wei et al., 2016).

  • 4-Substituted piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide, a related compound, has been shown to improve memory in mice, suggesting its potential as a neuroenhancement drug (Li Ming-zhu, 2008).

Mechanism of Action

Target of Action

A structurally similar compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), has been reported to inhibit bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

Ml267, a similar compound, exhibits submicromolar inhibition of bacterial sfp-pptase . This suggests that 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine might interact with its targets in a similar manner, leading to inhibition of the enzyme’s activity.

Biochemical Pathways

Inhibition of pptases by ml267 leads to attenuation of secondary metabolism and thwarts bacterial growth . This suggests that this compound might affect similar pathways, leading to downstream effects on bacterial metabolism and growth.

Pharmacokinetics

The in vitro adme and in vivo pharmacokinetic profiles of ml267 have been highlighted , suggesting that this compound might have similar properties affecting its bioavailability.

Result of Action

Ml267 was found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . This suggests that this compound might have similar effects.

properties

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-1-2-15-9(7-8)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKRSFCFKGOSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459112
Record name 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118708-88-6
Record name 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-4-(trifluoromethyl)pyridine (2.0 g, 11 mmol), piperazine (3 g, 30 mmol) and triethylamine (3.1 mL, 22 mmol) in DMF (10 mL) was heated at 100° C. overnight and concentrated in vacuo. The residue was purified by column chromatography on silica gel (EtOAc to EtOAc/MeOH/Et3N=9/1/0.5) to give 1.09 g (43%) of pure product. MS calculated for C10H12F3N3: (M+H) 232; found 232.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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